molecular formula C16H11F2N3O2S B12872543 5-[2-(2,5-difluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide

5-[2-(2,5-difluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide

Cat. No.: B12872543
M. Wt: 347.3 g/mol
InChI Key: CLVJPEOXPNVSKJ-UHFFFAOYSA-N
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Description

5-[2-(2,5-difluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide is a complex organic compound that features a thiazole ring, a benzamide group, and a difluoroaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(2,5-difluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiazole with 2,5-difluoroaniline under specific conditions.

    Coupling with Benzamide: The resulting thiazole derivative is then coupled with 2-hydroxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

5-[2-(2,5-difluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

5-[2-(2,5-difluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 5-[2-(2,5-difluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and difluoroaniline moiety are likely to play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2,5-Difluoroaniline: A simpler compound that shares the difluoroaniline moiety.

    Thiazole Derivatives: Compounds with similar thiazole rings but different substituents.

Uniqueness

5-[2-(2,5-difluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide is unique due to its combination of a thiazole ring, a benzamide group, and a difluoroaniline moiety. This combination imparts specific chemical and biological properties that are not found in simpler or structurally different compounds.

Properties

Molecular Formula

C16H11F2N3O2S

Molecular Weight

347.3 g/mol

IUPAC Name

5-[2-(2,5-difluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide

InChI

InChI=1S/C16H11F2N3O2S/c17-9-2-3-11(18)12(6-9)21-16-20-7-14(24-16)8-1-4-13(22)10(5-8)15(19)23/h1-7,22H,(H2,19,23)(H,20,21)

InChI Key

CLVJPEOXPNVSKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CN=C(S2)NC3=C(C=CC(=C3)F)F)C(=O)N)O

Origin of Product

United States

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